molecular formula C19H16ClN3O3S B14804287 4-{2-[(3-chloro-1-benzothiophen-2-yl)carbonyl]hydrazinyl}-4-oxo-N-phenylbutanamide

4-{2-[(3-chloro-1-benzothiophen-2-yl)carbonyl]hydrazinyl}-4-oxo-N-phenylbutanamide

Katalognummer: B14804287
Molekulargewicht: 401.9 g/mol
InChI-Schlüssel: QNZBGUNMDQSHDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{2-[(3-chloro-1-benzothiophen-2-yl)carbonyl]hydrazinyl}-4-oxo-N-phenylbutanamide is a complex organic compound that features a benzothiophene moiety, a hydrazinyl group, and a phenylbutanamide structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(3-chloro-1-benzothiophen-2-yl)carbonyl]hydrazinyl}-4-oxo-N-phenylbutanamide typically involves multiple steps, starting with the preparation of the benzothiophene core. The benzothiophene is chlorinated to introduce the chloro substituent at the 3-position. This intermediate is then subjected to a carbonylation reaction to form the benzothiophene-2-carbonyl chloride. The carbonyl chloride is reacted with hydrazine to form the hydrazinyl derivative. Finally, this intermediate is coupled with 4-oxo-N-phenylbutanamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-{2-[(3-chloro-1-benzothiophen-2-yl)carbonyl]hydrazinyl}-4-oxo-N-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

    Substitution: The chloro substituent on the benzothiophene ring can be replaced with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions would result in the replacement of the chloro group with the nucleophile used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving benzothiophene derivatives.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It might be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of 4-{2-[(3-chloro-1-benzothiophen-2-yl)carbonyl]hydrazinyl}-4-oxo-N-phenylbutanamide would depend on its specific application. In a medicinal context, the compound might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The benzothiophene moiety could play a key role in binding to these targets, while the hydrazinyl and phenylbutanamide groups might modulate the compound’s activity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-{2-[(3-chloro-6-methoxy-1-benzothiophen-2-yl)carbonyl]hydrazinyl}-4-oxo-N-phenylbutanamide: This compound is similar but features a methoxy group at the 6-position of the benzothiophene ring.

    4-({2-[(3-chloro-1-benzothiophen-2-yl)carbonyl]hydrazino}carbonyl)-N,N-dipropylbenzenesulfonamide: This derivative includes a dipropylbenzenesulfonamide group instead of the phenylbutanamide moiety.

Uniqueness

The uniqueness of 4-{2-[(3-chloro-1-benzothiophen-2-yl)carbonyl]hydrazinyl}-4-oxo-N-phenylbutanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzothiophene moiety, in particular, is significant due to its known therapeutic potential and versatility in chemical synthesis.

Eigenschaften

Molekularformel

C19H16ClN3O3S

Molekulargewicht

401.9 g/mol

IUPAC-Name

4-[2-(3-chloro-1-benzothiophene-2-carbonyl)hydrazinyl]-4-oxo-N-phenylbutanamide

InChI

InChI=1S/C19H16ClN3O3S/c20-17-13-8-4-5-9-14(13)27-18(17)19(26)23-22-16(25)11-10-15(24)21-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,21,24)(H,22,25)(H,23,26)

InChI-Schlüssel

QNZBGUNMDQSHDP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC(=O)CCC(=O)NNC(=O)C2=C(C3=CC=CC=C3S2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.